molecular formula C13H11N3S B2734738 2-Amino-4-(1,3-benzothiazol-2-yl)phenylamine CAS No. 132064-28-9

2-Amino-4-(1,3-benzothiazol-2-yl)phenylamine

Cat. No.: B2734738
CAS No.: 132064-28-9
M. Wt: 241.31
InChI Key: ICSPQPFVCIHHSE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(1,3-benzothiazol-2-yl)phenylamine typically involves the coupling of aromatic aldehydes with o-aminothiophenols. One common method includes the use of ethanol as a reaction medium, with the mixture being stirred at 50°C for 1 hour . Another approach involves visible-light-promoted synthesis from 2-aminothiophenols and aldehydes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of green chemistry, such as using non-toxic solvents and minimizing side products, are often applied in the synthesis of benzothiazole derivatives .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(1,3-benzothiazol-2-yl)phenylamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the benzothiazole ring or the amino groups.

    Substitution: Substitution reactions often involve the amino groups or the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include aldehydes, acids, and various catalysts. For example, the Knoevenagel reaction involves the use of aldehydes and bases .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction with aldehydes can produce various benzothiazole derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)benzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSPQPFVCIHHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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